![molecular formula C17H19IN2O3S B4667485 N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide](/img/structure/B4667485.png)
N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide
描述
N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide, also known as BSI-201, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and maintenance, and its inhibition can lead to synthetic lethality in cancer cells. BSI-201 has been extensively studied for its potential as a cancer therapy, and its synthesis, mechanism of action, and physiological effects have been well characterized.
作用机制
N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of single-strand breaks in DNA, which are normally repaired by PARP. When PARP is inhibited, these breaks persist and can lead to double-strand breaks, which are more difficult to repair and can lead to cell death. In addition, N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide has been shown to have other effects on cellular signaling pathways, including the activation of apoptosis and the inhibition of angiogenesis.
Biochemical and Physiological Effects:
In addition to its effects on DNA repair and cell death, N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the transcription factor NF-kB, which is involved in inflammation and cell survival. N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide has also been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation and pain.
实验室实验的优点和局限性
One advantage of N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide is its specificity for PARP, which makes it a useful tool for studying the role of PARP in DNA repair and cell death. However, one limitation of N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide is its relatively low potency, which requires high concentrations for effective inhibition of PARP. In addition, N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide. One area of interest is the development of more potent PARP inhibitors with improved solubility and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could help to identify patients who are most likely to benefit from treatment. Finally, there is interest in exploring the use of PARP inhibitors in combination with other targeted therapies, such as inhibitors of DNA repair pathways or immune checkpoint inhibitors, to enhance their effectiveness in cancer treatment.
科学研究应用
N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide has been extensively studied for its potential as a cancer therapy, particularly in combination with other chemotherapeutic agents. It has been shown to sensitize cancer cells to DNA-damaging agents such as cisplatin and temozolomide, leading to increased cell death. In addition, N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide has been shown to have potential as a radiosensitizer, enhancing the effectiveness of radiation therapy.
属性
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-3-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-2-3-11-19-24(22,23)16-9-7-15(8-10-16)20-17(21)13-5-4-6-14(18)12-13/h4-10,12,19H,2-3,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWXMPBCORANHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。